molecular formula C13H24OSi B14316885 Ethoxy(5-ethylidenebicyclo[2.2.1]heptan-2-yl)dimethylsilane CAS No. 105884-07-9

Ethoxy(5-ethylidenebicyclo[2.2.1]heptan-2-yl)dimethylsilane

Katalognummer: B14316885
CAS-Nummer: 105884-07-9
Molekulargewicht: 224.41 g/mol
InChI-Schlüssel: VNWFQAONRYAWNE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethoxy(5-ethylidenebicyclo[221]heptan-2-yl)dimethylsilane is a specialized organosilicon compound It features a bicyclic structure with an ethylidene group and an ethoxy group attached to a silicon atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethoxy(5-ethylidenebicyclo[2.2.1]heptan-2-yl)dimethylsilane typically involves the isomerization of 5-vinylbicyclo[2.2.1]hept-2-ene (VBH) using a solid catalyst. The catalyst is prepared by supporting an alkali metal on a carrier in liquid ammonia and then heating the supported product . Another method involves the use of calcium carbonate, calcium carboxylate, or calcium hydroxide as a catalyst under vacuum or an inert gas atmosphere .

Industrial Production Methods

Industrial production of this compound often employs high-yield processes that ensure the purity of the final product. The isomerization reaction is carried out under controlled conditions to maximize selectivity and yield .

Analyse Chemischer Reaktionen

Types of Reactions

Ethoxy(5-ethylidenebicyclo[2.2.1]heptan-2-yl)dimethylsilane undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogens for substitution reactions. The conditions for these reactions vary but often involve specific temperatures and solvents to facilitate the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxygenated derivatives, while substitution reactions can produce a variety of substituted silanes.

Wissenschaftliche Forschungsanwendungen

Ethoxy(5-ethylidenebicyclo[2.2.1]heptan-2-yl)dimethylsilane has several applications in scientific research:

Wirkmechanismus

The mechanism by which Ethoxy(5-ethylidenebicyclo[2.2.1]heptan-2-yl)dimethylsilane exerts its effects involves interactions with molecular targets through its silicon and ethylidene groups. These interactions can influence various pathways, depending on the specific application. For example, in polymer chemistry, it can act as a cross-linking agent, enhancing the properties of the resulting material.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its combination of a bicyclic structure with an ethylidene group and an ethoxy group attached to silicon. This combination imparts distinct chemical properties, making it valuable for specific applications in various fields.

Eigenschaften

CAS-Nummer

105884-07-9

Molekularformel

C13H24OSi

Molekulargewicht

224.41 g/mol

IUPAC-Name

ethoxy-(5-ethylidene-2-bicyclo[2.2.1]heptanyl)-dimethylsilane

InChI

InChI=1S/C13H24OSi/c1-5-10-7-12-8-11(10)9-13(12)15(3,4)14-6-2/h5,11-13H,6-9H2,1-4H3

InChI-Schlüssel

VNWFQAONRYAWNE-UHFFFAOYSA-N

Kanonische SMILES

CCO[Si](C)(C)C1CC2CC1CC2=CC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.